![molecular formula C12H14Cl2N2O3S B5807904 N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5807904.png)
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. The compound belongs to the class of NMDA receptor antagonists and has been extensively studied for its effects on the central nervous system.
Mecanismo De Acción
CGP 49823 acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in various neurological processes such as learning and memory, and their overactivity has been implicated in the pathophysiology of several neurological disorders. By blocking NMDA receptors, CGP 49823 reduces the excitotoxicity and oxidative stress associated with these disorders.
Biochemical and Physiological Effects:
CGP 49823 has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. Additionally, CGP 49823 has been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CGP 49823 is its high potency and selectivity for NMDA receptors. This makes it a valuable tool for studying the role of NMDA receptors in various neurological processes. However, the compound has also been found to exhibit some off-target effects, which can complicate its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CGP 49823. One area of interest is the compound's potential therapeutic applications in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's neuroprotective effects. Finally, the development of more selective NMDA receptor antagonists could help to overcome some of the limitations associated with CGP 49823.
Métodos De Síntesis
The synthesis of CGP 49823 involves the reaction of N-methylglycine with 3,5-dichlorobenzoyl chloride, followed by the addition of cyclopropylamine and methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain CGP 49823 in its pure form.
Aplicaciones Científicas De Investigación
CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit neuroprotective effects and has been found to improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16(7-12(17)15-10-2-3-10)11-5-8(13)4-9(14)6-11/h4-6,10H,2-3,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAQLKVZBCOYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.